molecular formula C10H19NO3 B14310513 1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 115539-59-8

1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B14310513
CAS No.: 115539-59-8
M. Wt: 201.26 g/mol
InChI Key: PUBDMAXVBNNNAT-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butylamino group, a methyl group, and an acetate ester. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their component alcohols and acids. The tert-butylamino group can also participate in hydrogen bonding and other non-covalent interactions with biological molecules .

Similar Compounds:

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butylamino group also enhances its chemical stability and resistance to metabolic degradation .

Properties

115539-59-8

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

[1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C10H19NO3/c1-7(12)14-10(5,6)8(13)11-9(2,3)4/h1-6H3,(H,11,13)

InChI Key

PUBDMAXVBNNNAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC(C)(C)C

Origin of Product

United States

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